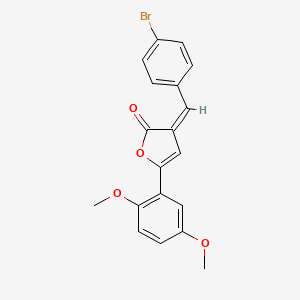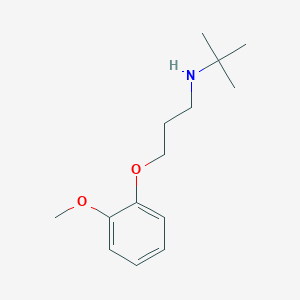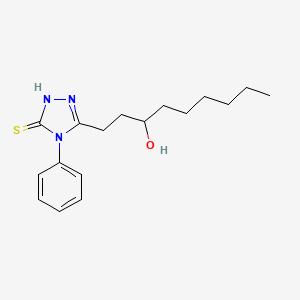![molecular formula C17H17NO4 B5173845 4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173845.png)
4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as DATD, is a chemical compound with a unique molecular structure. It has been widely studied for its potential applications in scientific research due to its interesting properties and mechanisms of action.
作用机制
The mechanism of action of DATD is not yet fully understood. However, it is believed to act by binding to certain receptors in the brain, including the dopamine and serotonin receptors. This binding may lead to changes in neurotransmitter levels, which could have a range of effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that DATD has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which could make it useful in the treatment of a range of diseases. Additionally, it has been shown to have anti-inflammatory effects, which could also have potential therapeutic applications.
实验室实验的优点和局限性
DATD has a number of advantages and limitations for use in lab experiments. One advantage is its unique molecular structure, which makes it an interesting compound to study. However, its synthesis is complex and time-consuming, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
未来方向
There are a number of potential future directions for research on DATD. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with different receptors in the brain. Finally, there is potential for the development of new synthetic methods for DATD, which could make it more accessible for use in scientific research.
合成方法
The synthesis of DATD involves a multistep process that includes the reaction of 2,5-dimethoxybenzaldehyde with nitromethane followed by reduction with sodium borohydride. The resulting product is then subjected to a series of reactions to form the final compound, DATD.
科学研究应用
DATD has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of interesting properties, including its ability to bind to certain receptors in the brain. This has led to its investigation as a potential therapeutic agent for a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-11-5-6-13(22-2)12(8-11)18-16(19)14-9-3-4-10(7-9)15(14)17(18)20/h3-6,8-10,14-15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBAVNFTZPIWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)

![4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)

![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)
